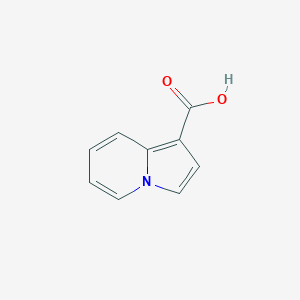

Indolizine-1-carboxylic acid

Descripción general

Descripción

Indolizine-1-carboxylic acid is a heterocyclic compound with a fused pyrrole and pyridine ring system. It is one of the isomers of indole and serves as a precursor for various indolizidine alkaloids.

Synthetic Routes and Reaction Conditions:

Ortoleva–King Reaction: An efficient strategy for synthesizing indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.

Cyclocondensation: Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Indolizine derivatives, including indolizine-1-carboxylic acid, have been investigated for their potential as inhibitors of bromodomain proteins, specifically CBP/EP300. These proteins play crucial roles in regulating gene expression and are implicated in numerous diseases, including cancer. Studies indicate that indolizine compounds can effectively inhibit the function of these bromodomains, suggesting their potential as therapeutic agents against various cancers, including prostate cancer .

Antimicrobial Properties

Research has shown that indolizine derivatives exhibit antibacterial and antiviral activities. For instance, certain derivatives have demonstrated effectiveness against bacterial strains and viruses, making them candidates for further development as antimicrobial agents . The mechanism of action often involves the disruption of microbial cell function or replication processes.

Neurological Applications

this compound has also been explored for its potential as a selective antagonist for serotonin receptors, which could lead to applications in treating neurological disorders such as anxiety and depression. The structural modifications of indolizine can enhance its selectivity and potency against specific receptor types .

Materials Science

Fluorescent Probes

this compound and its derivatives have been developed into fluorescent probes due to their excellent photophysical properties. These compounds can be used in biological imaging and sensing applications, where they serve as indicators for pH changes or the presence of specific ions or biomolecules . The tunability of their fluorescence allows for versatile applications in both biological and material sciences.

Organic Solar Cells

Recent studies have indicated that indolizine derivatives can be utilized as dyes in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently makes them suitable candidates for improving the efficiency of solar energy conversion technologies .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a valuable building block in organic synthesis due to its reactive carboxylic acid group. It can participate in various coupling reactions to form more complex structures, facilitating the development of new pharmaceuticals and materials . The versatility of indolizine derivatives allows chemists to explore a wide range of synthetic pathways.

Radical Cyclization Reactions

Recent advancements in synthetic methodologies highlight the use of radical cyclization techniques involving indolizines. These methods offer efficient ways to construct complex heterocycles with high atom economy, making them attractive for the synthesis of biologically active compounds .

Summary Table: Applications of this compound

Case Study 1: Anticancer Activity

A study demonstrated that a specific indolizine derivative inhibited the CBP/EP300 bromodomain with high selectivity, leading to reduced proliferation of prostate cancer cells in vitro. This research underscores the potential therapeutic benefits of indolizine compounds in oncology.

Case Study 2: Fluorescent Probes

Indolizine-based fluorescent probes have been successfully utilized to monitor pH changes in live cells. These probes exhibited a significant shift in fluorescence intensity correlating with pH variations, showcasing their utility in real-time biological monitoring.

Mecanismo De Acción

The mechanism of action of indolizine-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Isoquinoline: Similar to quinoline, isoquinoline is another fused pyridine compound with applications in medicinal chemistry.

Uniqueness:

- Indolizine-1-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for a wide range of bioactive molecules and functional materials highlights its versatility and importance in scientific research .

Actividad Biológica

Indolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which includes a five-membered ring containing nitrogen. The synthesis of indolizine derivatives often involves methods such as 1,3-dipolar cycloaddition reactions, which facilitate the formation of the indolizine core from readily available precursors . Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, making them more accessible for biological testing .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. A study involving hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with indolizine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value between 1.3 to 4.4 μM across six cancer cell lines, indicating potent anticancer activity . Mechanistic studies revealed that these compounds induce cell cycle arrest at the G1 and G2/M phases and promote apoptosis in colorectal cancer cells .

Antimicrobial Activity

Research has also highlighted the antibacterial properties of this compound derivatives. A study assessed several indolizine carboxylic acids against Escherichia coli and Staphylococcus aureus, revealing that certain derivatives exhibited significant inhibitory effects on bacterial growth. Specifically, compounds 3a and 3c demonstrated notable activity against both strains, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. N'-substituted hydrazides of indolizine-2-carboxylic acid were found to inhibit MAO more effectively than the standard inhibitor iproniazid, indicating a promising avenue for developing antidepressant therapies .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, A549, HT-29 | 1.3 - 4.4 | Cell cycle arrest, apoptosis induction |

| Antimicrobial | E. coli, S. aureus | Varies | Growth inhibition |

| MAO Inhibition | Enzymatic assay | More active than iproniazid | Enzyme inhibition |

Case Study 1: Anticancer Activity

In a detailed study on the antiproliferative effects of indolizine derivatives, researchers synthesized eight new hybrids combining NSAIDs with indolizines. These hybrids were tested against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) cell lines using MTT assays. The results indicated that several compounds achieved over 50% growth inhibition at concentrations as low as 5 μM, with statistical significance compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial efficacy of synthesized indolizine carboxylic acids against clinically relevant strains. The study found that specific derivatives showed effective inhibition against E. coli and S. aureus, suggesting their potential utility in treating bacterial infections .

Análisis De Reacciones Químicas

Esterification and Decarboxylation

The carboxylic acid group undergoes typical functional group transformations:

-

Esterification : Treatment with methanol/H₂SO₄ converts the acid to methyl indolizine-1-carboxylate .

-

Decarboxylation : Heating at 150–200°C in quinoline with Cu powder removes the CO₂ group, yielding unsubstituted indolizine .

Key Observation:

Decarboxylation is regioselective, favoring retention of the indolizine core’s aromaticity .

Cycloaddition Reactions

Indolizine-1-carboxylic acid participates in 1,3-dipolar cycloadditions due to its electron-rich C3 position . For example:

-

Reaction with electron-deficient alkynes (e.g., dimethyl acetylene dicarboxylate) forms π-expanded indolizines via [8+2] cycloaddition .

Regioselectivity:

The carboxylic acid group directs attack to the C3 position, as demonstrated by DFT calculations showing high electron density at this site .

Photooxygenation

Under singlet oxygen (¹O₂) conditions, this compound derivatives undergo oxidation at the pyrrole ring:

-

In methanol , the reaction proceeds via a peroxidic zwitterion intermediate, leading to C3–N bond cleavage and pyrrole ring opening .

-

In acetonitrile , dioxetane formation across the C2–C3 bond dominates .

Substituent Effects:

Electron-withdrawing groups (e.g., nitro) on the acyl substituent enhance photooxygenation efficiency .

Propiedades

IUPAC Name |

indolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGOEWVNTGUFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90347-97-0 | |

| Record name | indolizine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.